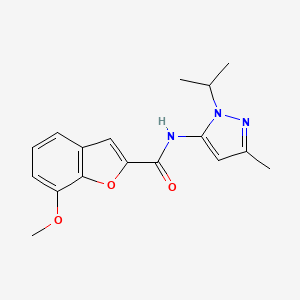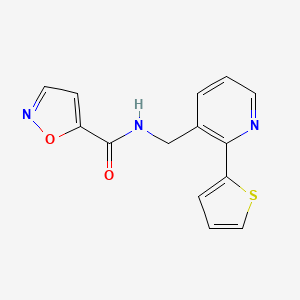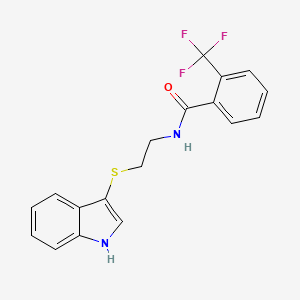![molecular formula C21H22ClN3O2 B2699445 1-(5-chloro-2-methoxyphenyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847397-46-0](/img/structure/B2699445.png)
1-(5-chloro-2-methoxyphenyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-chloro-2-methoxyphenyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C21H22ClN3O2 and its molecular weight is 383.88. The purity is usually 95%.
BenchChem offers high-quality 1-(5-chloro-2-methoxyphenyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-chloro-2-methoxyphenyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Optical Properties
A related compound, 1,3-diarylated imidazo[1,5-a]pyridine derivatives, was synthesized through a one-pot, three-component condensation process. These compounds exhibit significant optical properties, including absorption and fluorescence spectra with a notable Stokes' shift range of 90–166 nm. This characteristic makes them suitable for applications in creating luminescent materials, showcasing their potential in low-cost emitter development for various optical applications (Volpi et al., 2017).
Antioxidant Activity
Research on closely related chemical structures has revealed compounds with significant antioxidant activities. For instance, novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have been synthesized and identified as potent antioxidants. The antioxidant activity of certain derivatives was found to be higher than that of well-known antioxidants such as ascorbic acid, indicating their potential utility in medical and pharmacological applications (Tumosienė et al., 2019).
Anticancer Potential
Imidazole derivatives have shown promising anticancer potential by inducing apoptosis and cellular senescence. The study on new 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles has highlighted the anticancer capabilities of these compounds against a wide array of cancer cell types. The ability of these compounds to inhibit anchorage-independent growth and cell migration, induce cell cycle arrest, and lead to cellular senescence positions them as attractive targets for cancer therapy research (Sharma et al., 2014).
Antimicrobial Activity
The synthesis and evaluation of new pyridine derivatives, including compounds with imidazole structures, have demonstrated variable and modest antimicrobial activity against a range of bacterial and fungal strains. These findings suggest the potential for these compounds to be developed into novel antimicrobial agents, highlighting their relevance in addressing the growing challenge of antimicrobial resistance (Patel et al., 2011).
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2/c1-3-10-24-17-7-5-4-6-16(17)23-21(24)14-11-20(26)25(13-14)18-12-15(22)8-9-19(18)27-2/h4-9,12,14H,3,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRUSDRIGLFLDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC(=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-2-methoxyphenyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B2699364.png)




![ethyl 2-(2-(2-(3-chloro-4-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamido)benzoate](/img/structure/B2699376.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2699379.png)
![1-Phenyl-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2699380.png)

![Ethyl 3-oxo-4-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate](/img/structure/B2699383.png)
![N-[1-(3-Methylphenyl)ethyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2699384.png)